molecular formula C15H17NO2 B2530346 8-methyl-N-propylbenzo[b]oxepine-4-carboxamide CAS No. 1049142-29-1

8-methyl-N-propylbenzo[b]oxepine-4-carboxamide

Cat. No.: B2530346
CAS No.: 1049142-29-1
M. Wt: 243.306
InChI Key: MJIFTZSTQMGCCO-UHFFFAOYSA-N
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Description

8-methyl-N-propylbenzo[b]oxepine-4-carboxamide is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.306 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-propylbenzo[b]oxepine-4-carboxamide typically involves the reaction of 8-methylbenzo[b]oxepine-4-carboxylic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-propylbenzo[b]oxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxepine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxepine derivatives with additional oxygen functionalities.

    Reduction: Reduced amide derivatives with primary or secondary amine groups.

    Substitution: Substituted oxepine derivatives with various functional groups.

Scientific Research Applications

8-methyl-N-propylbenzo[b]oxepine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of advanced materials for electronic devices and sensors.

Mechanism of Action

The mechanism of action of 8-methyl-N-propylbenzo[b]oxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or bind to receptors that regulate neuronal signaling.

Comparison with Similar Compounds

8-methyl-N-propylbenzo[b]oxepine-4-carboxamide can be compared with other similar compounds, such as:

    8-methylbenzo[b]oxepine-4-carboxamide: Lacks the propyl group, resulting in different chemical and biological properties.

    N-propylbenzo[b]oxepine-4-carboxamide: Lacks the methyl group, leading to variations in reactivity and applications.

    8-methyl-N-ethylbenzo[b]oxepine-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

8-methyl-N-propyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-7-16-15(17)13-6-8-18-14-9-11(2)4-5-12(14)10-13/h4-6,8-10H,3,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIFTZSTQMGCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C(C=C2)C)OC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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